![molecular formula C11H13NO3 B3279718 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 697801-52-8](/img/structure/B3279718.png)
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one, also known as N-oxide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of benzoxazine and has been studied extensively for its biological and pharmacological properties.
Scientific Research Applications
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has neuroprotective effects and can prevent the death of neurons. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is not fully understood. However, studies have shown that this compound can modulate the activity of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in cells. Additionally, 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as cancer and diabetes. Additionally, 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been shown to have neuroprotective effects and can prevent the death of neurons. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one in lab experiments is its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, which make it a potential candidate for the treatment of diseases such as cancer and diabetes. Additionally, 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
However, one of the limitations of using 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one. One of the most promising directions is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one and its potential applications in the treatment of other diseases such as cancer and diabetes. Furthermore, studies are needed to optimize the synthesis method of this compound to make it more accessible for research purposes.
properties
IUPAC Name |
5-methoxy-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2)9-7(12-10(13)15-11)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXNJCJLHDHTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2OC)NC(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192838 | |
Record name | 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one | |
CAS RN |
697801-52-8 | |
Record name | 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697801-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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